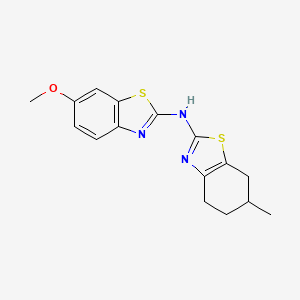![molecular formula C17H17Cl2N3O B2387322 [4-(5-Chlor-2-methylphenyl)piperazin-1-yl]-(2-chlorpyridin-3-yl)methanon CAS No. 1024496-60-3](/img/structure/B2387322.png)
[4-(5-Chlor-2-methylphenyl)piperazin-1-yl]-(2-chlorpyridin-3-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 2-chloropyridin-3-ylmethanone moiety, making it a subject of study in medicinal chemistry and other research areas.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific biological pathways, offering potential therapeutic benefits for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer science, catalysis, and other industrial processes.
Wirkmechanismus
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Pharmacokinetics
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, suggesting that this compound’s action may also be affected by environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the 5-chloro-2-methylphenyl group through nucleophilic substitution. The final step involves the coupling of the piperazine derivative with 2-chloropyridin-3-ylmethanone under specific reaction conditions, such as the use of a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring.
4-Iodobenzoic Acid: This compound features an iodine atom attached to a benzoic acid moiety.
Uniqueness
The uniqueness of 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological targets make it a versatile compound for research and industrial use.
Eigenschaften
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c1-12-4-5-13(18)11-15(12)21-7-9-22(10-8-21)17(23)14-3-2-6-20-16(14)19/h2-6,11H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKBZYIYIYYNGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2387240.png)

![3-(Chlorodifluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2387243.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide;hydrochloride](/img/structure/B2387245.png)
![4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2387246.png)




![N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B2387255.png)

![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide](/img/structure/B2387260.png)
